molecular formula C19H18BrNO2 B4945434 8-[4-(4-bromophenoxy)butoxy]quinoline

8-[4-(4-bromophenoxy)butoxy]quinoline

Cat. No.: B4945434
M. Wt: 372.3 g/mol
InChI Key: JDGKFALVHPPGIC-UHFFFAOYSA-N
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Description

8-[4-(4-Bromophenoxy)butoxy]quinoline is a quinoline derivative featuring a butoxy chain at the 8-position of the quinoline core, terminated by a 4-bromophenoxy group. The bromine atom introduces halogen-bonding capabilities, while the butoxy linker increases flexibility and lipophilicity, facilitating membrane penetration in biological systems .

Properties

IUPAC Name

8-[4-(4-bromophenoxy)butoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2/c20-16-8-10-17(11-9-16)22-13-1-2-14-23-18-7-3-5-15-6-4-12-21-19(15)18/h3-12H,1-2,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGKFALVHPPGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)Br)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(4-bromophenoxy)butoxy]quinoline typically involves the following steps:

    Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable catalyst.

    Formation of 4-(4-bromophenoxy)butanol: This involves the reaction of 4-bromophenol with 4-chlorobutanol in the presence of a base such as potassium carbonate.

    Synthesis of this compound: The final step involves the reaction of 4-(4-bromophenoxy)butanol with 8-hydroxyquinoline in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[4-(4-bromophenoxy)butoxy]quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The quinoline ring can undergo reduction to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products Formed

    Substitution Reactions: Products include 8-[4-(4-aminophenoxy)butoxy]quinoline and 8-[4-(4-thiophenoxy)butoxy]quinoline.

    Oxidation Reactions: Products include 8-[4-(4-bromophenoxy)butanal]quinoline and 8-[4-(4-bromophenoxy)butanoic acid]quinoline.

    Reduction Reactions: Products include 8-[4-(4-bromophenoxy)butoxy]dihydroquinoline.

Scientific Research Applications

8-[4-(4-bromophenoxy)butoxy]quinoline has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 8-[4-(4-bromophenoxy)butoxy]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenoxy group enhances its binding affinity to these targets, while the quinoline ring provides a planar structure that can intercalate with DNA or interact with aromatic amino acids in proteins. This compound can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared with structurally related quinoline derivatives to highlight substituent effects on reactivity, biological activity, and applications.

Table 1: Comparative Analysis of 8-[4-(4-Bromophenoxy)butoxy]quinoline and Analogues
Compound Name Substituents Key Features Applications
This compound 8-O-(4-(4-BrC6H4O)butoxy) High lipophilicity; halogen bonding; flexible linker Antimicrobial, anticancer research
8-[4-(4-Chloro-2-methylphenoxy)butoxy]quinoline 8-O-(4-(4-Cl-2-MeC6H3O)butoxy) Chlorine substituent; methyl group enhances steric bulk Fluorescent probes, organic synthesis
8-[4-(2-Chloro-5-methylphenoxy)butoxy]quinoline 8-O-(4-(2-Cl-5-MeC6H3O)butoxy) Ortho-chloro and para-methyl groups; altered electronic profile Enzyme inhibition, material science
6,8-Dibromo-2-(4-phenoxyphenyl)quinoline 6,8-Br2; 2-(4-PhOC6H4) Dual bromine atoms; rigid phenoxyphenyl group DNA intercalation studies
Methyl 4-[(4-bromophenyl)amino]-8-fluoroquinoline-2-carboxylate 4-BrC6H4NH; 8-F; CO2Me Fluorine enhances bioavailability; carboxamide functionality Anticancer drug development

Substituent Effects on Properties

  • Halogen Type : Bromine in the target compound increases lipophilicity (logP ~4.2) compared to chlorine (logP ~3.8 in chloro-analogues), improving cell membrane permeability .
  • Linker Length : The butoxy chain provides greater conformational flexibility than shorter ethoxy or methoxy linkers, enabling better interaction with buried protein pockets .
  • Phenoxy Substitution: The para-bromophenoxy group enhances halogen bonding with biomolecular targets (e.g., kinases, DNA) compared to methyl- or nitro-substituted analogues .

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